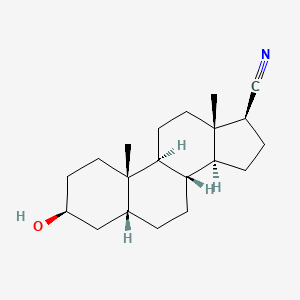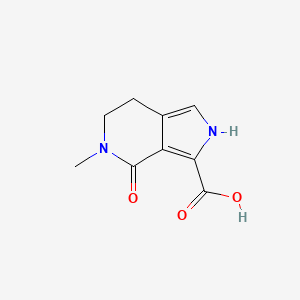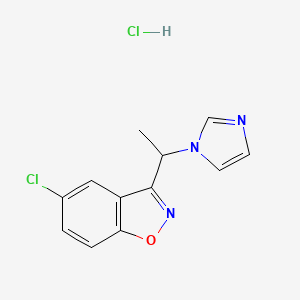
Zoniclezole hydrochloride
Übersicht
Beschreibung
Zoniclezole hydrochloride is a compound with the molecular formula C12H10ClN3O.ClH and a molecular weight of 284.141. It is a racemic mixture with no defined stereocenters. This compound is known for its anticonvulsant properties and is being developed as a water-soluble agent for the treatment of epilepsy .
Vorbereitungsmethoden
The synthesis of zoniclezole hydrochloride involves several steps. One of the methods includes the use of n-butyl lithium in hexane, which is added dropwise to a solution of diisopropylamine in anhydrous tetrahydrofuran at -40°C. This reaction is part of a multi-step process that ultimately yields this compound .
Analyse Chemischer Reaktionen
Zoniclezole Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Cyanidionen).
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Zoniclezole Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien über Antikonvulsiva und deren Wirkmechanismen verwendet.
Biologie: Zoniclezole Hydrochlorid wird auf seine Auswirkungen auf Glutamatrezeptoren untersucht, insbesondere als Glutamatrezeptorantagonist.
Industrie: Zoniclezole Hydrochlorid wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt.
Wirkmechanismus
Zoniclezole Hydrochlorid entfaltet seine Wirkung, indem es als Glutamatrezeptorantagonist wirkt. Es hemmt die Wirkung von Glutamat, einem Neurotransmitter, der an der Erregung von Neuronen beteiligt ist. Durch die Blockierung von Glutamatrezeptoren reduziert Zoniclezole Hydrochlorid die neuronale Erregbarkeit und verhindert Krampfanfälle. Die Verbindung hat in präklinischen Studien bei relativ niedrigen Dosen eine verlängerte Wirksamkeit gezeigt .
Wirkmechanismus
Zoniclezole hydrochloride exerts its effects by acting as a glutamate receptor antagonist. It inhibits the action of glutamate, a neurotransmitter involved in the excitation of neurons. By blocking glutamate receptors, this compound reduces neuronal excitability and prevents seizures. The compound has shown prolonged efficacy at relatively low doses in preclinical studies .
Vergleich Mit ähnlichen Verbindungen
Zoniclezole Hydrochlorid ist in seiner Klasse einzigartig aufgrund seiner Wasserlöslichkeit und seiner verlängerten Wirksamkeit bei niedrigen Dosen. Ähnliche Verbindungen sind:
Phenytoin: Ein weiteres Antikonvulsivum, das zur Kontrolle von Krampfanfällen eingesetzt wird.
Carbamazepin: Wird zur Behandlung von Epilepsie und neuropathischen Schmerzen eingesetzt.
Valproinsäure: Wird zur Behandlung von Epilepsie, bipolarer Störung und Migräne eingesetzt.
Diese Verbindungen teilen ähnliche Antikonvulsiva-Eigenschaften, unterscheiden sich aber in ihren chemischen Strukturen, Wirkmechanismen und pharmakokinetischen Profilen.
Eigenschaften
CAS-Nummer |
121929-46-2 |
|---|---|
Molekularformel |
C12H11Cl2N3O |
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C12H10ClN3O.ClH/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12;/h2-8H,1H3;1H |
InChI-Schlüssel |
XGQRATAWGQQGRW-UHFFFAOYSA-N |
SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |
Kanonische SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |
Synonyme |
5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole CGS 18416A CGS-18416A zoniclezole zoniclezole hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2S,10R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1251808.png)
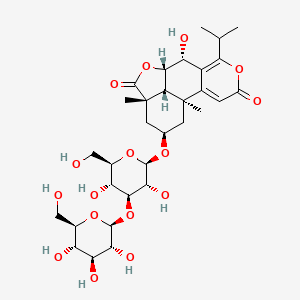

![(2E,4E)-2,4,6-Octatrienoic acid [(5R)-1,3,5,5aalpha,6,7,8,9,9a,9balpha-decahydro-9balpha-hydroxy-6,6,9abeta-trimethyl-1-oxonaphtho[1,2-c]furan]-5beta-yl ester](/img/structure/B1251812.png)
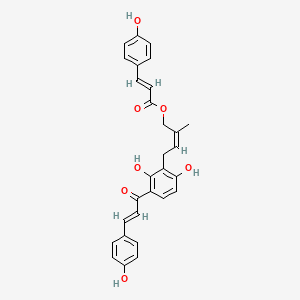


![10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1251819.png)
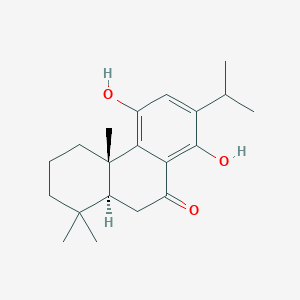

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1251823.png)

